7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

Solvent extraction Alkali metal separation Lithium selectivity

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (syn. N,N′-dibenzyl-4,13-diaza-18-crown-6, DBzDA18C6) is an 18-membered mixed oxygen–nitrogen macrocyclic crown ether bearing two benzyl substituents on the ring nitrogen atoms.

Molecular Formula C26H38N2O4
Molecular Weight 442.6 g/mol
CAS No. 69703-25-9
Cat. No. B1229881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
CAS69703-25-9
SynonymsDBTODAOD
DD18C6 cpd
N,N'-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Molecular FormulaC26H38N2O4
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESC1COCCOCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C26H38N2O4/c1-3-7-25(8-4-1)23-27-11-15-29-19-21-31-17-13-28(24-26-9-5-2-6-10-26)14-18-32-22-20-30-16-12-27/h1-10H,11-24H2
InChIKeyWAHZGOBRKWVALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (CAS 69703-25-9): A Lipophilic Diaza-18-Crown-6 Ionophore for Specialized Cation Recognition and Sensor Fabrication


7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (syn. N,N′-dibenzyl-4,13-diaza-18-crown-6, DBzDA18C6) is an 18-membered mixed oxygen–nitrogen macrocyclic crown ether bearing two benzyl substituents on the ring nitrogen atoms. The compound belongs to the diaza-crown ether class and exhibits a molecular formula of C₂₆H₃₈N₂O₄ (MW 442.59 g mol⁻¹) with a melting point of 80–83 °C . The incorporation of two tertiary amine nitrogen donors into the macrocyclic framework, combined with the lipophilic benzyl pendant arms, fundamentally alters its cation recognition profile relative to all-oxygen 18-crown-6. Commercially designated as Mercury Ionophore I (Selectophore™) by Merck/Supelco, this compound has been validated for use in ion-selective electrodes, piezoelectric sensors, and solvent extraction systems . Its solid-state structure, solved by single-crystal X-ray diffraction at 123 K, reveals two independent molecules adopting a parallelogram conformation with benzyl groups splayed outward from the macrocyclic ring, while the diprotonated form adopts a centrosymmetric endo–endo orientation stabilized by intramolecular N–H···O hydrogen bonds [1].

Why Generic 18-Crown-6 or Unsubstituted Diaza-18-Crown-6 Cannot Replace 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane in Cation-Selective Applications


The two benzyl substituents on the nitrogen atoms of DBzDA18C6 are not inert structural appendages—they fundamentally reprogram the macrocycle's cation recognition selectivity relative to both all-oxygen 18-crown-6 (18C6) and unsubstituted diaza-18-crown-6 (DA18C6). In solvent extraction, DBzDA18C6 exhibits a pronounced Li⁺ preference with log Kex = 10.05, constituting a complete selectivity reversal compared to the classical K⁺ preference of 18-crown-6 [1]. In thermodynamic complexation studies with Pb²⁺ across seven 18-membered crown ethers, DBzDA18C6 occupies a distinct intermediate position (rank 3 of 7), differing measurably from both the stronger-binding DA18C6 (rank 1) and the weaker-binding 18C6 (rank 5), demonstrating that the benzyl groups modulate—but do not abolish—metal ion affinity [2]. For Cs⁺ complexation, the stability order A18C6 > DBzDA18C6 > DA18C6 further confirms that dibenzyl substitution produces complexation thermodynamics distinct from either the monoaza or unsubstituted diaza parent [3]. These rank-order differences across multiple metal ions mean that procurement specifications tied to a particular cation recognition task cannot be satisfied by substituting a generic crown ether analog.

Quantitative Differentiation Evidence for 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane Against Closest Analogs and Alternatives


Alkali Metal Picrate Extraction Selectivity Reversal: DBzDA18C6 Favors Li⁺ (log Kex = 10.05) Whereas 18-Crown-6 Favors K⁺

In a solvent extraction study using dichloromethane/water at 25 °C, DBzDA18C6 exhibited an extraction constant (log Kex) of 10.05 for Li⁺, substantially exceeding the values for Na⁺ (6.83), K⁺ (7.12), Rb⁺ (7.83), and Cs⁺ (6.73), with the extractability sequence being Li⁺ > Rb⁺ > Cs⁺ > K⁺ > Na⁺ [1]. The nearly 2-fold higher extractability for Li⁺ relative to all other alkali metals was explicitly noted by the authors. This Li⁺ preference represents a complete selectivity reversal compared to the classical behavior of all-oxygen 18-crown-6, which exhibits a well-established K⁺ selectivity (K⁺ > Rb⁺ > Cs⁺ > Na⁺ > Li⁺) attributed to the optimal size match between the K⁺ ionic diameter (2.66 Å) and the 18-crown-6 cavity (2.6–3.2 Å) [1]. The Li⁺ selectivity of DBzDA18C6 is consistent with the broader class observation that heteroatom-substituted crown ethers (particularly those containing SONH and SO₂ fragments) shift selectivity toward the smaller Li⁺ cation, but the dibenzyl substitution additionally confers the lipophilicity necessary for efficient phase transfer [2].

Solvent extraction Alkali metal separation Lithium selectivity

Pb²⁺ Complexation Thermodynamic Ranking: DBzDA18C6 Occupies an Intermediate Position Among Seven 18-Membered Crown Ethers

A systematic conductance study measured the formation constants (log Kf) of 1:1 Pb²⁺ complexes with seven structurally distinct 18-membered crown ethers in acetonitrile–dimethyl sulfoxide mixtures at temperatures between 25 and 55 °C [1]. The log Kf values (in neat acetonitrile at 25 °C) rank in the order: DA18C6 > A18C6 > DBzDA18C6 > DC18C6 > 18C6 > B18C6 > DBPy18C6. DBzDA18C6 occupies the third position, positioned between the stronger-binding nitrogen-containing parents (DA18C6 and A18C6) and the weaker-binding all-oxygen and benzo-substituted analogs (DC18C6, 18C6, B18C6, DBPy18C6). The thermodynamic analysis revealed that all complexation reactions are enthalpy-stabilized but entropy-destabilized, with a linear relationship between log Kf and the mole fraction of acetonitrile in the mixed solvent. The enthalpy–entropy compensation pattern was consistent across all seven crown ethers [1]. Separately, the formation constants of Ag⁺ and Pb²⁺ with DBzDA18C6 at 25 °C were determined from molar conductance–mole ratio data and successfully applied to the determination of Ag⁺, Pb²⁺, and Pd²⁺ in environmental water, tea, and soil samples [2].

Lead complexation Conductance study Formation constant ranking

Thallium(I)-Selective Potentiometric Sensor: DBzDA18C6 Outperforms Dibenzo-30-Crown-10 and Dibenzo-21-Crown-7 as PVC Membrane Ionophore

In a comparative study evaluating three crown ethers as ionophores for thallium(I)-selective PVC membrane electrodes, the electrode incorporating DBzDA18C6 delivered the best overall performance, outperforming electrodes based on dibenzo-30-crown-10 (DB30C10) and dibenzo-21-crown-7 (DB21C7) [1]. The DBzDA18C6-based electrode exhibited a near-Nernstian slope of 56.9 mV per decade of Tl⁺ activity over a wide linear concentration range of 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M, with a detection limit of 5.6 × 10⁻⁶ M and a fast response time of 10 seconds [1]. The electrode displayed high selectivity for Tl⁺ over Li⁺, K⁺, Cs⁺, NH₄⁺, and other potentially interfering metal ions, and remained operational across a broad pH range of 4.0–11.0 [1]. In a related study, ZnO nanorods functionalized with DBzDA18C6 as the selective Tl⁺ ionophore produced a potentiometric sensor with a linear range of 1 × 10⁻⁷ to 5 × 10⁻² M and a sensitivity of 36.87 ± 1.49 mV per decade, further validating the compound's versatility across different sensor transduction platforms [2].

Thallium sensor Potentiometry PVC membrane electrode

Triiodide Ion-Selective Electrode with Nernstian Response and Unusually Broad pH Independence Enabled by DBzDA18C6–Iodine Charge-Transfer Complex

A PVC membrane electrode was constructed using a charge-transfer complex of iodine with DBzDA18C6 as the membrane carrier [1]. The electrode exhibited a Nernstian response with a slope of 59.3 ± 0.9 mV per decade for triiodide (I₃⁻) ions over a wide concentration range of 1.0 × 10⁻¹ to 1.0 × 10⁻⁵ M, with a detection limit of 6.3 × 10⁻⁶ M and a response time of 30 seconds [1]. Critically, the potentiometric response was independent of pH across the remarkably broad range of 1.6 to 10.0, and the electrode maintained stable performance for at least 3 months without potential divergence [1]. The electrode demonstrated very high selectivity for I₃⁻ over a wide variety of other anions and was successfully applied as an indicator electrode for the potentiometric titration of ascorbic acid and hydroquinone in pharmaceutical preparations, ascorbic acid in orange juice, and dissolved O₂ in tap water [1].

Triiodide sensor Charge-transfer complex Pharmaceutical analysis

Quartz Crystal Microbalance Potassium Sensor: DBzDA18C6 Coating Exhibits Superior K⁺ Sensitivity and K⁺/Na⁺ Selectivity Over Bis(Benzo-15-Crown-5) Derivative

N,N′-dibenzyl-4,13-diaza-18-crown-6 (compound A) and bis[(benzo-15-crown-5)-4′-ylmethyl] pimelate (compound B) were directly compared as coatings for piezoelectric quartz crystals used in potassium quantification [1]. Both sensors demonstrated adequate stability, reversibility, and sensitivity for quantitative analysis. However, compound A (DBzDA18C6) was explicitly reported to be 'much more sensitive to potassium than B' and exhibited 'a larger relative sensitivity for potassium with regard to sodium than B' [1]. The limits of detection for potassium achieved with compound A were 1.92 ppm (for a crystal with a 2.9 kHz coating frequency decrease) and 1.75 ppm (for a 3.9 kHz coating). Selectivity coefficients (fixed interference method, 80 ppm interferent) for potassium over Na, Ca, Al, Zn, Mg, and Fe ranged from 0.103 to 0.332 [1]. Sensor performance in terms of frequency stability and selectivity was further improved by incorporating PVC, a plasticizer, and a lipophilic salt into the coating composition [1].

Quartz crystal microbalance Potassium sensor Piezoelectric coating

Evidence-Backed Application Scenarios Where 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane Provides Documented Procurement Advantage


Lithium-Selective Solvent Extraction for Therapeutic Drug Monitoring or Brine Processing

The pronounced Li⁺ preference of DBzDA18C6 (log Kex = 10.05, exceeding K⁺ by Δlog Kex ≈ 2.93) enables selective liquid–liquid extraction of lithium from matrices containing high concentrations of sodium and potassium [1]. This selectivity reversal compared to 18-crown-6 makes DBzDA18C6 the appropriate ionophore for developing extraction-based analytical methods for therapeutic lithium monitoring, where blood Li⁺ levels (0.5–1.5 mM) must be measured against a ~140 mM Na⁺ background. The compound's lipophilic benzyl substituents ensure adequate solubility in water-immiscible organic solvents such as dichloromethane, facilitating efficient phase transfer.

Thallium(I) Potentiometric Sensor Fabrication for Environmental Water Monitoring

The DBzDA18C6-based PVC membrane electrode, with its near-Nernstian slope (56.9 mV/decade), detection limit of 5.6 × 10⁻⁶ M, and demonstrated superiority over DB30C10 and DB21C7 in direct comparative testing [2], provides a validated ionophore choice for constructing Tl⁺-selective electrodes. The fast 10-second response time and broad operational pH range (4.0–11.0) make this sensor suitable for field-deployable environmental monitoring of thallium contamination, where rapid, selective detection is required in complex aqueous matrices.

Triiodide Detection in Pharmaceutical Quality Control and Food Analysis

The DBzDA18C6–iodine charge-transfer complex electrode, exhibiting a Nernstian slope of 59.3 ± 0.9 mV/decade and pH-independent response across pH 1.6–10.0 [3], enables direct potentiometric titration of ascorbic acid in pharmaceutical formulations and orange juice without pH adjustment. The 3-month operational stability without potential divergence supports its use in quality control laboratories requiring reliable, low-maintenance triiodide sensors. The unique formation of the 1:2 charge-transfer complex with iodine distinguishes this application from sensors based on simple physical entrapment.

Acoustic Wave Potassium Sensing with Enhanced K⁺/Na⁺ Discrimination

DBzDA18C6-coated piezoelectric quartz crystals deliver superior potassium sensitivity and K⁺/Na⁺ selectivity compared to bis(benzo-15-crown-5)-based coatings, achieving detection limits of 1.75–1.92 ppm K⁺ [4]. This performance advantage, validated through successful analysis of a pharmaceutical sample against a conductivity reference method (α = 0.05), supports the selection of DBzDA18C6 as the preferred coating material for gravimetric or acoustic-wave-based potassium sensors where sodium interference must be minimized.

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